2-Hydroxyethinylestradiol

Descripción general

Descripción

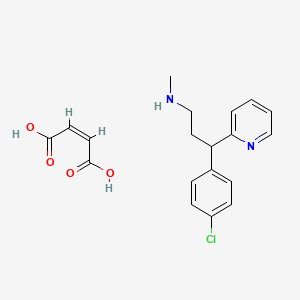

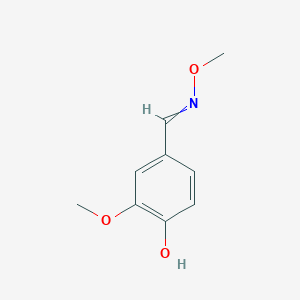

2-Hydroxyethinylestradiol is a metabolite of Ethinylestradiol . Ethinylestradiol is an estrogen medication widely used in birth control pills in combination with progestins . The IUPAC name for 2-Hydroxyethinylestradiol is (1R)-1-ethynyl-11a-methyl-1H,2H,3H,3aH,3bH,4H,5H,9bH,10H,11H,11aH-cyclopenta[a]phenanthrene-1,7,8-triol .

Synthesis Analysis

The biotransformation of Ethinylestradiol by whole cells of Brazilian marine-derived fungus Penicillium oxalicum CBMAI 1996 has been reported . The analyses by ultra-high-performance liquid chromatography coupled with electrospray ionization high-resolution mass spectrometry (UHPLC-ESI-HRMS) allowed to propose the formation of 2-Hydroxyethinylestradiol or 4-Hydroxyethinylestradiol and 4,9-dihydroxyethinylestradiol as products of biotransformation of Ethinylestradiol .

Molecular Structure Analysis

The molecular formula of 2-Hydroxyethinylestradiol is C20H24O3 . The average mass is 312.409 and the monoisotopic mass is 312.17254 .

Chemical Reactions Analysis

2-Hydroxyethinylestradiol can be transformed into 2-methoxyethinylestradiol by the enzyme Catechol O-methyltransferase .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Hydroxyethinylestradiol include a molecular weight of 312.4 and a topological polar surface area of 60.7 .

Aplicaciones Científicas De Investigación

Metabolism of Ethinylestradiol : The metabolism of 17 alpha-ethinyloestradiol (EE2) to catechol and reactive metabolites by human liver microsomes was investigated. 2-Hydroxyethinylestradiol was identified as either the sole or principal metabolite, suggesting its significance in the metabolic pathway of EE2. This study implies the potential for 2-OHEE2 as a pro-reactive metabolite in liver metabolism (Purba et al., 1987).

Cardiovascular Applications : 2-Methoxyestradiol (2 ME), a cytochrome P450 1B1 metabolite, showed potential in preventing cardiac hypertrophy induced by abdominal aortic constriction. This indicates that similar compounds like 2-OHEE2 might have therapeutic applications in cardiovascular diseases (Maayah et al., 2018).

Cancer Research : The antiangiogenic and antitumorigenic effects of 2-methoxyestradiol have been studied, suggesting that endogenous formation of this compound and its precursors, like 2-OHEE2, may have protective effects against estrogen-induced cancers. This highlights the potential application of 2-OHEE2 in cancer research and therapy (Zhu & Conney, 1998).

Drug Delivery Systems : The encapsulation of 2-methoxyestradiol in polymer multilayer capsules for biological applications was studied. This approach can be extended to other similar compounds like 2-OHEE2, indicating its potential in drug delivery applications (Shi et al., 2006).

Neuroprotective Effects : A study on developmental exposure to ethinylestradiol (EE2) showed effects on anxiety-related behaviors in rats, suggesting the neuroactive potential of its metabolites like 2-OHEE2 (Zaccaroni et al., 2016).

Pulmonary Hypertension Research : Research on 2-ethoxyestradiol, a synthetic analog of 2-OHEE2, indicated its efficacy in inhibiting vascular remodeling in pulmonary hypertension. This suggests possible applications of 2-OHEE2 in similar vascular conditions (Tofovic et al., 2008).

Renal Disease Research : 2-OHEE2 was found to attenuate renal disease in chronic puromycin aminonucleoside nephropathy, indicating its potential in renal therapeutics (Tofovic et al., 2002).

Prodrug Capabilities : A study suggested that in vivo, 2-hydroxyestradiol is a prodrug of 2-methoxyestradiol, indicating that similar metabolism could be expected for 2-OHEE2, affecting its bioavailability and therapeutic applications (Zacharia et al., 2004).

Safety And Hazards

While specific safety and hazards data for 2-Hydroxyethinylestradiol is not available, it’s worth noting that Ethinylestradiol, the parent compound, has several side effects. These include breast tenderness and enlargement, headache, fluid retention, and nausea among others. In men, Ethinylestradiol can cause breast development, feminization in general, hypogonadism, and sexual dysfunction. Rare but serious side effects include blood clots, liver damage, and cancer of the uterus .

Propiedades

IUPAC Name |

(8R,9S,13S,14S,17R)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-2,3,17-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O3/c1-3-20(23)9-7-16-14-5-4-12-10-17(21)18(22)11-15(12)13(14)6-8-19(16,20)2/h1,10-11,13-14,16,21-23H,4-9H2,2H3/t13-,14+,16-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQJCDKMHNQVWDV-BKRJIHRRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=C(C=C34)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=CC(=C(C=C34)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxyethinylestradiol | |

CAS RN |

50394-89-3 | |

| Record name | 2-Hydroxyethynylestradiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050394893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-HYDROXYETHINYLESTRADIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6WVG03IXG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2s,3s,5s)-5-[(N-Formyl-L-Leucyl)oxy]-2-Hexyl-3-Hydroxyhexadecanoic Acid](/img/structure/B1140662.png)

![(2S,3S,4S,5R,6R)-6-[[4-Cyano-4-(3,4-dimethoxyphenyl)-5-methylhexyl]-[2-(3,4-dimethoxyphenyl)ethyl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1140664.png)

![tert-Butyl [[4-(2-pyridinyl)phenyl]methylene]hydrazinecarboxylate](/img/structure/B1140679.png)